(E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that features both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-(3-ethoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the ethoxy-oxopropyl side chain can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
(E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)propanoic acid: Similar structure but with a propanoic acid instead of acrylic acid.
Uniqueness
(E)-3-(2-amino-4-(3-ethoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[2-amino-4-(3-ethoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(18)8-4-10-3-5-11(12(15)9-10)6-7-13(16)17/h3,5-7,9H,2,4,8,15H2,1H3,(H,16,17) |
InChI Key |
XFKKOOJQISUPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C=CC(=O)O)N |
Origin of Product |
United States |
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